N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide
Description
Properties
IUPAC Name |
N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16BrN5O3/c1-13-2-8-16(9-3-13)29-19-18-24-26(20(28)25(18)11-10-22-19)12-17(27)23-15-6-4-14(21)5-7-15/h2-11H,12H2,1H3,(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SRTNVDIKLSTVBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)OC2=NC=CN3C2=NN(C3=O)CC(=O)NC4=CC=C(C=C4)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16BrN5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
454.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide is a complex organic compound with significant potential in medicinal chemistry. Its unique structure integrates multiple functional groups that contribute to its biological activities, particularly in antimicrobial and anticancer domains. This article reviews the synthesis, biological significance, and research findings related to this compound.
- Molecular Formula : CHBrNO
- Molecular Weight : 454.3 g/mol
- CAS Number : 1115959-75-5
Synthesis
The synthesis of this compound involves several steps that typically include:
- Formation of the triazole ring.
- Introduction of the bromophenyl and methylphenoxy substituents.
- Acetylation to yield the final product.
Characterization techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are employed to confirm the structure and purity of the synthesized compound.
Antimicrobial Activity
Research has demonstrated that compounds similar to this compound exhibit promising antimicrobial properties. For instance:
- A study evaluated various derivatives for their in vitro antimicrobial activity against both Gram-positive and Gram-negative bacteria. The results indicated that certain derivatives showed Minimum Inhibitory Concentrations (MICs) ranging from 12.5 to 50.0 µg/mL against pathogens like Enterococcus faecalis .
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| 8a | 12.5 | Antibacterial |
| 8b | 25 | Antibacterial |
| 9h | 50 | Antibacterial |
Anticancer Activity
The anticancer potential of this compound has also been investigated. In vitro studies using the MCF7 breast cancer cell line revealed that certain derivatives exhibited significant cytotoxic effects:
- Compounds were tested using the Sulforhodamine B (SRB) assay, with some showing IC values lower than conventional chemotherapeutic agents like doxorubicin .
| Compound | IC (µM) | Cell Line |
|---|---|---|
| d6 | <10 | MCF7 |
| d7 | <15 | MCF7 |
Molecular Docking Studies
Molecular docking studies have been conducted to understand the binding interactions between this compound and its biological targets. These studies suggest that the compound interacts favorably with active sites of relevant enzymes and receptors involved in microbial resistance and cancer proliferation .
Case Studies
A notable case study involved a series of synthesized triazole derivatives where structural modifications led to enhanced biological activity:
- Modification Effects : The introduction of electron-donating groups on the phenyl ring significantly increased antimicrobial potency.
- Comparative Analysis : The activity of these derivatives was compared against established antibiotics and anticancer drugs, demonstrating superior efficacy in some cases .
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
The compound is compared to analogues with variations in substituents, core scaffolds, and functional groups. Key differences in physicochemical properties, synthetic feasibility, and biological activity are highlighted below.
Structural and Functional Group Comparisons
Preparation Methods
Cyclization of Hydrazine Derivatives
A widely employed method involves the reaction of 5-bromopyridine-2,3-diamine with butyric acid derivatives under peptide coupling conditions. In a representative procedure, 5-bromopyridine-2,3-diamine (27 mmol) reacts with butyric acid (29 mmol) using 1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU, 40 mmol) and N,N-diisopropylethylamine (DIPEA, 80 mmol) in dimethylformamide (DMF) at 50°C for 12 hours. Post-reaction workup includes dilution with water, ethyl acetate extraction, and sequential washing with saturated sodium bicarbonate and lithium chloride solutions to yield N-(2-amino-5-bromo-3-pyridyl)butanamide as a key intermediate.
Subsequent reduction with lithium aluminum hydride in tetrahydrofuran at -78°C initiates cyclization, forming the triazolopyrazine core. This step requires careful temperature control, with gradual warming to room temperature over 3 hours to achieve optimal conversion.
Table 1: Comparative Analysis of Triazolopyrazine Core Formation Methods
| Method | Reagents | Temperature | Time | Yield | Citation |
|---|---|---|---|---|---|
| HATU-mediated coupling | HATU, DIPEA, butyric acid, DMF | 50°C | 12 h | 78% | |
| Thermal cyclization | Hydrazine, diketone, DMF azine | 150°C | 16 h | 65% |
Position-selective introduction of the 4-methylphenoxy group at the C8 position of the triazolopyrazine ring typically employs nucleophilic aromatic substitution or palladium-catalyzed cross-coupling.
Nucleophilic Aromatic Substitution
In halogenated precursors (e.g., 8-bromo-triazolopyrazinone), displacement occurs using 4-methylphenol (1.2 equiv) and potassium tert-butoxide (2.0 equiv) in dimethyl sulfoxide at 110°C for 8 hours. This method benefits from operational simplicity but requires careful exclusion of moisture to prevent hydrolysis side reactions.
Palladium-Catalyzed Coupling
For electron-deficient systems, Pd-PEPPSI-IHeptCl (1.2 mol%) catalyzes the reaction between 8-bromo-triazolopyrazinone and 4-methylphenylzinc bromide in toluene at 0°C to room temperature. This approach offers superior regioselectivity, particularly when paired with orthogonal protecting groups on the acetamide nitrogen.
Formation of the Acetamide Moiety
The N-(4-bromophenyl)acetamide side chain introduces both steric bulk and electronic modulation. Synthetic routes prioritize either direct acylation or multi-step functional group interconversions.
Direct Acylation Strategy
Reaction of 2-amino-triazolopyrazine derivatives with 4-bromophenylacetyl chloride (1.5 equiv) in dichloromethane using 4-dimethylaminopyridine (DMAP) as catalyst achieves N-acylation in 74% yield. Critical to success is the prior protection of the triazolopyrazine ketone group as its tert-butyldimethylsilyl ether to prevent competitive enolate formation.
Reductive Amination Approach
Condensation of 4-bromobenzaldehyde with 2-amino-triazolopyrazine in methanol, followed by sodium cyanoborohydride reduction at pH 5-6, provides an alternative pathway. This method proves advantageous for acid-sensitive substrates, delivering the acetamide product in 68% isolated yield after silica gel chromatography.
Table 3: Acetamide Formation Efficiency Comparison
| Method | Reagents | Time | Purity | Yield | Citation |
|---|---|---|---|---|---|
| Direct acylation | 4-BrPhCOCl, DMAP, CH2Cl2 | 4 h | 98.2% | 74% | |
| Reductive amination | NaBH3CN, MeOH, pH 5.5 | 12 h | 95.7% | 68% |
Purification and Characterization
Final purification typically employs gradient elution chromatography (hexane/ethyl acetate 3:1 → 1:2) followed by recrystallization from ethanol/water (4:1). Advanced characterization combines high-resolution mass spectrometry (HRMS) with multidimensional NMR:
- 1H NMR (400 MHz, DMSO-d6): δ 8.42 (s, 1H, triazole-H), 7.89 (d, J=8.6 Hz, 2H, Ar-H), 7.62 (d, J=8.6 Hz, 2H, Ar-H), 6.98–6.91 (m, 4H, phenoxy-H), 4.27 (s, 2H, CH2CO), 2.31 (s, 3H, CH3).
- 13C NMR (101 MHz, DMSO-d6): δ 169.8 (C=O), 158.2 (C-O), 137.4–114.2 (aromatic carbons), 55.1 (OCH3), 21.3 (CH3).
Q & A
Q. What are the critical steps and reaction conditions for synthesizing N-(4-bromophenyl)-2-[8-(4-methylphenoxy)-3-oxo-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-2-yl]acetamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Triazolo-pyrazine core formation : Condensation of pyrazine derivatives with triazole precursors under reflux conditions in polar aprotic solvents (e.g., DMF or DMSO) .
- Acetamide coupling : Reaction of the core intermediate with 4-bromophenylacetic acid derivatives using coupling agents like EDCI/HOBt in dichloromethane at 0–10°C to minimize side reactions .
- Phenoxy group introduction : Nucleophilic substitution at the pyrazine ring using 4-methylphenol in the presence of a base (e.g., K₂CO₃) at 60–80°C .
Key Optimization Parameters :
| Parameter | Optimal Range | Impact |
|---|---|---|
| Temperature | 0–10°C (coupling), 60–80°C (substitution) | Minimizes decomposition and side products |
| Solvent | DMF/DMSO (core formation), DCM (coupling) | Enhances reaction efficiency |
| Reaction Time | 12–24 hours (core formation), 4–6 hours (coupling) | Balances yield and purity |
Q. How can researchers confirm the structural integrity and purity of the compound?
- Methodological Answer : Use orthogonal analytical techniques:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., 4-bromophenyl and 4-methylphenoxy groups) and confirm stereochemistry .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to validate molecular weight (e.g., expected [M+H]⁺ peak at m/z ~500–550) .
- HPLC-PDA : Reverse-phase HPLC with photodiode array detection to assess purity (>95%) and detect trace impurities .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the compound’s mechanism of action in biological systems?
- Methodological Answer :
- Target Identification : Use affinity chromatography or thermal shift assays to identify binding partners (e.g., kinases or GPCRs) .
- Pathway Analysis : Perform transcriptomic/proteomic profiling (RNA-seq or LC-MS/MS) on treated cell lines to map affected signaling pathways (e.g., apoptosis, inflammation) .
- Structural Dynamics : Molecular docking (AutoDock/Vina) and molecular dynamics simulations (GROMACS) to predict interactions with targets like triazolo-pyrazine-binding enzymes .
Q. How should researchers address discrepancies in biological activity data across different assays?
- Methodological Answer :
- Assay Validation : Compare results across orthogonal assays (e.g., cell viability vs. enzymatic inhibition) to rule out false positives .
- Buffer Optimization : Test solubility in DMSO/PBS and adjust pH (6.5–7.5) to ensure compound stability .
- Dose-Response Curves : Generate IC₅₀/EC₅₀ values in triplicate to assess reproducibility. Example
| Assay Type | IC₅₀ (μM) | R² Value |
|---|---|---|
| Enzyme Inhibition | 0.45 ± 0.02 | 0.98 |
| Cell Viability | 1.2 ± 0.1 | 0.95 |
Q. What strategies are recommended for modifying the compound to enhance its pharmacokinetic properties?
- Methodological Answer :
- Bioisosteric Replacement : Substitute the 4-methylphenoxy group with trifluoromethoxy or pyridyl ether to improve metabolic stability .
- Prodrug Design : Introduce hydrolyzable esters (e.g., acetyl or pivaloyl) at the acetamide moiety to enhance oral bioavailability .
- LogP Optimization : Use computational tools (e.g., MarvinSketch) to balance hydrophilicity (target LogP ~2–3) and reduce plasma protein binding .
Data Interpretation and Validation
Q. How can researchers resolve conflicting spectral data (e.g., NMR peaks overlapping with impurities)?
- Methodological Answer :
- 2D NMR Techniques : Utilize HSQC and HMBC to assign overlapping peaks and confirm connectivity .
- Deuterated Solvent Screening : Test in DMSO-d₆ vs. CDCl₃ to shift residual solvent peaks away from critical regions .
- Spiking Experiments : Add authentic reference standards to confirm peak identity .
Q. What are the best practices for validating the compound’s stability under physiological conditions?
- Methodological Answer :
- Forced Degradation Studies : Expose the compound to heat (40°C), light (UV), and hydrolytic conditions (pH 1–9) for 24–72 hours .
- LC-MS Monitoring : Track degradation products (e.g., hydrolyzed acetamide or oxidized triazolo-pyrazine) .
- Kinetic Modeling : Calculate half-life (t₁/₂) using first-order decay models under relevant conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
